2-[3-Amino-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-5-hydroxy-7-methoxy-1-methylquinolin-4-one
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Overview
Description
2-[3-Amino-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-5-hydroxy-7-methoxy-1-methylquinolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a quinoline core substituted with various functional groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Amino-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-5-hydroxy-7-methoxy-1-methylquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution reactions:
Coupling reactions: The final step involves coupling the substituted quinoline with the appropriate phenyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-Amino-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-5-hydroxy-7-methoxy-1-methylquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Tin(II) chloride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-[3-Amino-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-5-hydroxy-7-methoxy-1-methylquinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as a therapeutic agent for various diseases, including infectious diseases and neurological disorders.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[3-Amino-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-5-hydroxy-7-methoxy-1-methylquinolin-4-one involves:
Molecular Targets: It targets specific enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation.
Pathways Involved: It interferes with the signaling pathways that regulate cell growth, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Gefitinib: Another tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Uniqueness
2-[3-Amino-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-5-hydroxy-7-methoxy-1-methylquinolin-4-one is unique due to its specific substitution pattern on the quinoline core, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with molecular targets in a different manner compared to similar compounds, potentially leading to improved efficacy and reduced side effects.
Properties
Molecular Formula |
C25H32N4O4 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[3-amino-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-5-hydroxy-7-methoxy-1-methylquinolin-4-one |
InChI |
InChI=1S/C25H32N4O4/c1-27-8-10-29(11-9-27)7-4-12-33-24-6-5-17(13-19(24)26)20-16-23(31)25-21(28(20)2)14-18(32-3)15-22(25)30/h5-6,13-16,30H,4,7-12,26H2,1-3H3 |
InChI Key |
RKSJTDUPPZINHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C(C=C2)C3=CC(=O)C4=C(N3C)C=C(C=C4O)OC)N |
Origin of Product |
United States |
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